Fmoc-5-甲氧基-L-色氨酸

描述

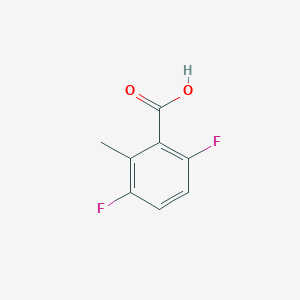

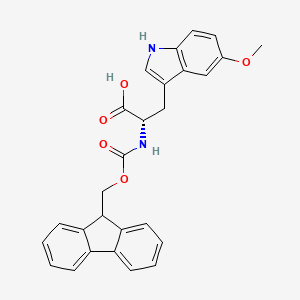

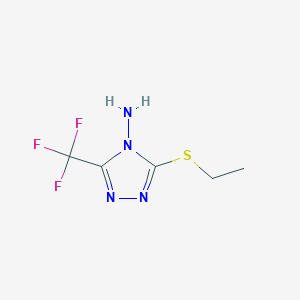

Fmoc-5-methoxy-L-tryptophan is a derivative of L-tryptophan. It is a synthetic molecule used in research as a building block for peptides and proteins . Its chemical structure consists of a tryptophan amino acid with an added Fmoc (fluorenylmethoxycarbonyl) group for protection during peptide synthesis .

Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Molecular Structure Analysis

The molecular formula of Fmoc-5-methoxy-L-tryptophan is C27H24N2O5, and its molecular weight is 456.49 . The structure includes a tryptophan amino acid with a methoxy group at the 5-position of the indole ring and is protected with a 9-fluorenylmethoxy carbonyl (Fmoc) group at the amino terminus .

Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

科学研究应用

色氨酸代谢与脑功能

色氨酸是一种必需氨基酸,是影响脑功能和心理健康的不同代谢途径中的关键。作为脑中一种至关重要的神经递质血清素的前体,其作用已得到充分证实。研究表明,色氨酸在脑内转化为血清素是一个关键过程,影响情绪、认知和行为。研究已经探索了使用色氨酸及其衍生物,如 Fmoc-5-甲氧基-L-色氨酸,来了解和潜在治疗神经和精神疾病。通过犬尿氨酸途径代谢色氨酸也引起了极大的兴趣,因为它对神经退行性和炎性疾病的意义(Diksic & Young, 2001; Höglund, Øverli, & Winberg, 2019)。

微生物组衍生的色氨酸代谢物

肠道微生物组在将色氨酸代谢成生物活性化合物中的作用提出了另一个研究维度。这些代谢物,如吲哚衍生物,已显示出潜在的抗炎和代谢调节作用。了解这些化合物如何与人体生理相互作用可以为治疗代谢和炎症性疾病开辟新的途径(Galligan, 2018)。

色氨酸在神经退行性疾病中

色氨酸代谢改变与各种中枢神经系统疾病的病理生理有关。犬尿氨酸和血清素途径之间的平衡(两者都利用色氨酸作为底物)对于维持神经系统健康至关重要。这些途径的异常与阿尔茨海默病、帕金森病和亨廷顿病等疾病有关,表明靶向色氨酸代谢可以提供治疗策略(Huang et al., 2022)。

色氨酸在情绪和认知中

饮食、色氨酸摄入及其随后对情绪和认知功能的影响之间的关系是持续研究的主题。色氨酸作为血清素的前体,意味着它的饮食可用性可以直接影响情绪调节和认知过程。这种联系强调了色氨酸及其衍生物通过饮食干预管理情绪障碍和增强认知功能的潜力(Strasser, Gostner, & Fuchs, 2016)。

色氨酸和免疫功能

新兴的研究强调了色氨酸在调节免疫反应中的重要作用,部分原因是其代谢物作用于芳烃受体(AHR)。饮食色氨酸、其微生物代谢物和免疫系统之间的相互作用提供了关于饮食和肠道微生物组如何影响免疫健康和炎症的见解(Grifka-Walk, Jenkins, & Kominsky, 2021)。

作用机制

Target of Action

Fmoc-5-methoxy-L-tryptophan is a derivative of the amino acid tryptophan . The primary target of this compound is the amine group of amino acids, where it acts as a protecting group . This is particularly useful in peptide synthesis, where it prevents unwanted side reactions .

Mode of Action

The Fmoc (Fluorenylmethyloxycarbonyl) group in Fmoc-5-methoxy-L-tryptophan is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This forms a carbamate linkage, effectively protecting the amine group during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed under basic conditions . This allows for the sequential addition of amino acids in peptide synthesis .

Biochemical Pathways

As a derivative of tryptophan, Fmoc-5-methoxy-L-tryptophan may be involved in the same biochemical pathways as tryptophan. Its primary use is in the field of proteomics research, specifically in peptide synthesis . The exact biochemical pathways affected by this compound would depend on the specific peptide being synthesized.

Result of Action

The primary result of Fmoc-5-methoxy-L-tryptophan’s action is the protection of the amine group in amino acids, preventing unwanted side reactions during peptide synthesis . After the peptide chain is formed, the Fmoc group can be removed under basic conditions, leaving the desired peptide product .

Action Environment

The action of Fmoc-5-methoxy-L-tryptophan is highly dependent on the environment in which it is used. In peptide synthesis, factors such as the pH, temperature, and the presence of other reactants can all influence the compound’s efficacy and stability . For example, the Fmoc group is removed under basic conditions, so the pH of the environment is a crucial factor in its action .

安全和危害

In case of accidental exposure, it is advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

生化分析

Biochemical Properties

Fmoc-5-methoxy-L-tryptophan plays a significant role in biochemical reactions, particularly in peptide synthesis. The Fmoc group serves as a temporary protecting group for the amino group of tryptophan, allowing for selective deprotection and coupling reactions during peptide assembly . This compound interacts with enzymes such as proteases and peptidases, which can cleave the Fmoc group under specific conditions, facilitating the synthesis of complex peptides . Additionally, Fmoc-5-methoxy-L-tryptophan can interact with other biomolecules, including proteins and nucleic acids, through hydrogen bonding and π-π stacking interactions .

Cellular Effects

Fmoc-5-methoxy-L-tryptophan influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of enzymes involved in tryptophan metabolism, leading to changes in the levels of downstream metabolites . It also affects cell signaling pathways by interacting with receptors and other signaling molecules, potentially altering cellular responses to external stimuli . Furthermore, Fmoc-5-methoxy-L-tryptophan can impact gene expression by influencing the transcriptional activity of specific genes, thereby affecting cellular functions and metabolic processes .

Molecular Mechanism

The molecular mechanism of Fmoc-5-methoxy-L-tryptophan involves its interactions with various biomolecules at the molecular level. This compound can bind to enzymes and proteins through hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to enzyme inhibition or activation, depending on the specific context and the nature of the binding site . Additionally, Fmoc-5-methoxy-L-tryptophan can influence gene expression by modulating the activity of transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s overall effects on cellular processes and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-5-methoxy-L-tryptophan can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. This compound is generally stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture . In vitro and in vivo studies have shown that Fmoc-5-methoxy-L-tryptophan can have long-term effects on cellular function, including alterations in enzyme activity, gene expression, and metabolic processes . These temporal effects are important considerations for researchers using this compound in biochemical experiments.

Dosage Effects in Animal Models

The effects of Fmoc-5-methoxy-L-tryptophan can vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function and metabolic processes . At higher doses, Fmoc-5-methoxy-L-tryptophan can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular signaling pathways, and alterations in gene expression . Threshold effects have been observed in some studies, where specific dosage levels are required to elicit significant biochemical and cellular responses . These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in experimental settings.

Metabolic Pathways

Fmoc-5-methoxy-L-tryptophan is involved in various metabolic pathways, including those related to tryptophan metabolism . This compound can interact with enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which are involved in the conversion of tryptophan to serotonin and kynurenine, respectively . These interactions can affect metabolic flux and the levels of key metabolites in these pathways . Additionally, Fmoc-5-methoxy-L-tryptophan can influence the activity of cofactors and other regulatory molecules involved in tryptophan metabolism .

Transport and Distribution

The transport and distribution of Fmoc-5-methoxy-L-tryptophan within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through specific amino acid transporters, which facilitate its entry into the cytoplasm . Once inside the cell, Fmoc-5-methoxy-L-tryptophan can interact with intracellular proteins and other biomolecules, affecting its localization and accumulation . These transport and distribution mechanisms are essential for understanding the compound’s cellular effects and overall bioavailability.

Subcellular Localization

Fmoc-5-methoxy-L-tryptophan exhibits specific subcellular localization patterns, which can influence its activity and function . This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or interactions with targeting signals . For example, Fmoc-5-methoxy-L-tryptophan may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, it may be directed to the mitochondria, where it can influence metabolic processes and energy production . Understanding the subcellular localization of Fmoc-5-methoxy-L-tryptophan is crucial for elucidating its molecular mechanisms and cellular effects.

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-methoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O5/c1-33-17-10-11-24-22(13-17)16(14-28-24)12-25(26(30)31)29-27(32)34-15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-11,13-14,23,25,28H,12,15H2,1H3,(H,29,32)(H,30,31)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSXXKTXEHICBG-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)NC=C2C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{2-[(2,4-Dibromo-6-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B3138488.png)

![4-Oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2,5-dicarboxylic acid diethyl ester](/img/structure/B3138499.png)

![6-Methyl-3-{[(thiophen-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B3138507.png)

![(4-Hydroxymethyl-[1,2,3]triazol-1-yl)-acetic acid](/img/structure/B3138514.png)

![N-[3-(4-tert-Butyl-benzoyl)-5-methyl-thiophen-2-yl]-2-chloro-acetamide](/img/structure/B3138526.png)